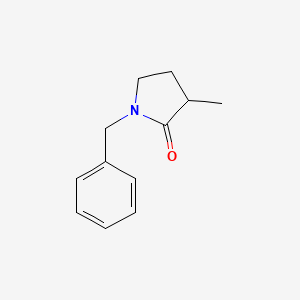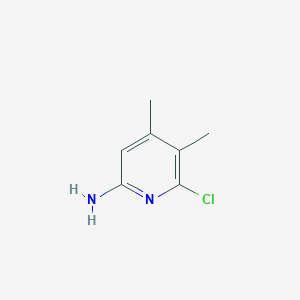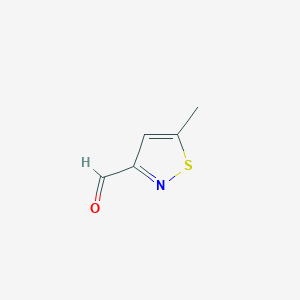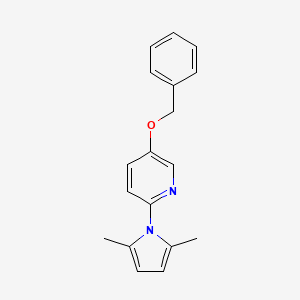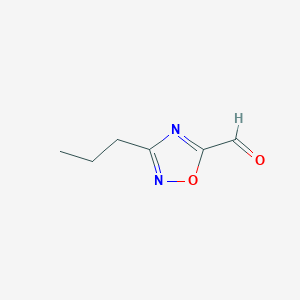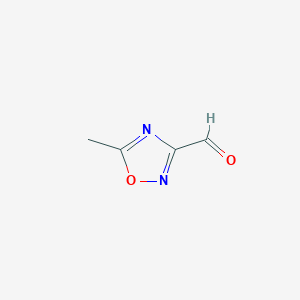
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde
Descripción general
Descripción
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde is a heterocyclic compound containing an oxadiazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The oxadiazole ring system is known for its stability and versatility, making it a valuable scaffold in drug design and other chemical applications.
Mecanismo De Acción
Target of Action
It’s worth noting that 1,2,4-oxadiazoles, a class of compounds to which our compound belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
For instance, some compounds have been evaluated for their interaction with Trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
1,2,4-oxadiazoles have been associated with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s worth noting that the in vivo toxicity of similar compounds has been evaluated, and some have been found to be non-toxic to mice at the concentration of 100 mg/kg .
Result of Action
1,2,4-oxadiazoles have been associated with various biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .
Análisis Bioquímico
Biochemical Properties
This property allows them to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Some oxadiazoles have shown dose-dependent anticancer activities against various cell lines
Molecular Mechanism
Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some oxadiazoles have been found to be non-toxic to mice at a concentration of 100 mg/kg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,4-oxadiazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives. For example, the reaction of 5-methylamidoxime with formic acid under acidic conditions can yield this compound. Another approach involves the use of nitrile oxides, which can react with alkenes or alkynes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as metal oxides or graphene oxide, can also improve reaction rates and selectivity. Additionally, solvent-free or green chemistry approaches are increasingly being explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid.
Reduction: 5-Methyl-1,2,4-oxadiazole-3-methanol.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and electronic properties.
Organic Synthesis: It is a versatile intermediate in the synthesis of various heterocyclic compounds and functional materials.
Biological Studies: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole: Known for its use in explosives and propellants due to its high nitrogen content.
1,3,4-Oxadiazole: Widely used in medicinal chemistry for its bioisosteric properties.
Uniqueness
5-Methyl-1,2,4-oxadiazole-3-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and functionalization options. The methyl group at the 5-position also influences the compound’s electronic properties and steric profile, making it distinct from other oxadiazole derivatives.
Propiedades
IUPAC Name |
5-methyl-1,2,4-oxadiazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3-5-4(2-7)6-8-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTWTWNMQUXTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


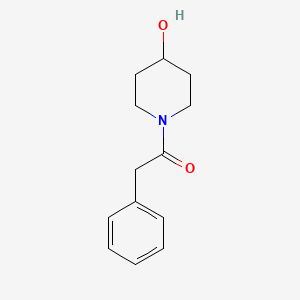
![4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine](/img/structure/B3080352.png)
![3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B3080356.png)
![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)
![4-[(3-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080372.png)
![4-[(2-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080375.png)


